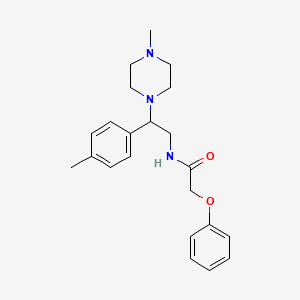
N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-2-phenoxyacetamide, also known as MPTP-PEA, is a compound that has been widely studied for its potential use in scientific research. This compound is a derivative of phenoxyacetic acid and has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Crystal Structure Analysis
One study focused on the crystal structure of a related benzimidazole compound, highlighting the importance of structural analysis in understanding the biological activities of such molecules. This type of research can reveal how slight modifications in molecular structure can influence the interaction with biological targets, potentially leading to the development of new therapeutic agents (S. Ozbey, C. Kuş, H. Göker, 2001).
Enzyme Inhibition
Another study presented the asymmetric synthesis of a human leukocyte elastase inhibitor, demonstrating the potential of piperazine derivatives in the design of enzyme inhibitors. This research underscores the versatility of piperazine-containing compounds in developing inhibitors for various enzymes, which is crucial for therapeutic applications (R. Cvetovich et al., 1996).
Neuroprotective Effects
Research on acetic ether derivatives, including compounds similar to N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-2-phenoxyacetamide, explored their potential in improving cognitive functions. These studies highlight the neuroprotective and memory-enhancing effects of such compounds, suggesting their applicability in treating cognitive disorders (Zhang Hong-ying, 2012).
Catalytic and Antimicrobial Activities
A study on unsymmetrical phenoxo bridged metal complexes, including piperazine derivatives, revealed their catalytic and antimicrobial properties. This suggests the potential use of these compounds in catalysis and as antimicrobial agents, highlighting the broad applicability of piperazine-based compounds in various scientific domains (K. Shanmuga Bharathi et al., 2009).
Potential as PET Agents
Another intriguing application is in the development of PET agents for imaging enzymes involved in neuroinflammation. A study synthesized a compound with a structure similar to the target molecule, showcasing the potential of piperazine derivatives in diagnostic imaging, particularly in identifying and monitoring neuroinflammatory processes (Xiaohong Wang et al., 2018).
Mécanisme D'action
Target of Action
Similar compounds, such as imatinib, are known to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, playing a significant role in many cellular processes, including cell signaling, growth, and division .
Mode of Action
For instance, Imatinib, a similar compound, binds to an inactive Abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, thereby disrupting the signaling pathways they regulate .
Biochemical Pathways
In the case of tyrosine kinase inhibitors like imatinib, the inhibition of tyrosine kinases disrupts several signaling pathways, leading to a decrease in cell proliferation and an increase in programmed cell death or apoptosis .
Result of Action
Based on the action of similar compounds, the inhibition of tyrosine kinases could lead to decreased cell proliferation and increased apoptosis .
Propriétés
IUPAC Name |
N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-18-8-10-19(11-9-18)21(25-14-12-24(2)13-15-25)16-23-22(26)17-27-20-6-4-3-5-7-20/h3-11,21H,12-17H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJYPLSKVAAONL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

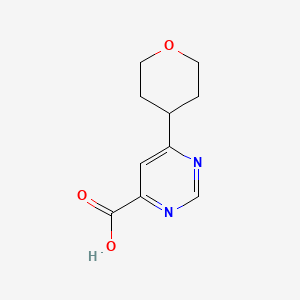

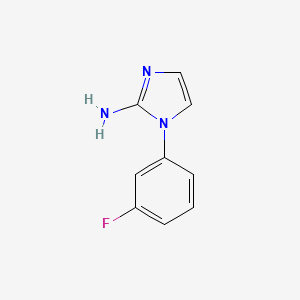
![N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2957808.png)
![3-(3-Hydroxypropyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2957809.png)
![Ethyl[3-(piperidin-4-yl)propyl]amine](/img/structure/B2957810.png)
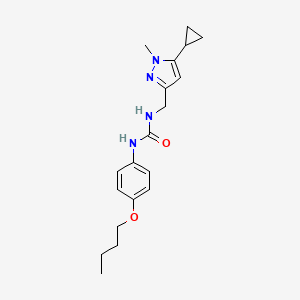
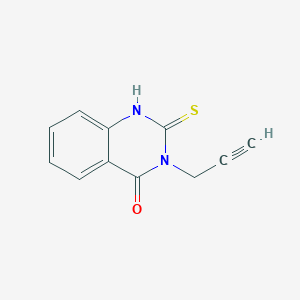
![2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2957814.png)

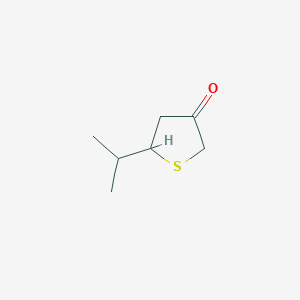
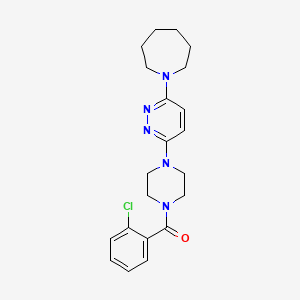
![5-amino-1-(3-chlorobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2957824.png)
![[2-(1-Azepanyl)phenyl]amine dihydrochloride](/img/structure/B2957825.png)